1,7-dimethyl-3-(naphthalen-1-ylmethyl)-9-phenethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione
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Overview
Description
1,7-dimethyl-3-(naphthalen-1-ylmethyl)-9-phenethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione is a complex organic compound with a unique structure that combines multiple aromatic and heterocyclic rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,7-dimethyl-3-(naphthalen-1-ylmethyl)-9-phenethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione typically involves multi-step organic reactionsCommon reagents used in these reactions include alkyl halides, organometallic reagents, and catalysts such as palladium or copper complexes .
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts and reagents .
Chemical Reactions Analysis
Types of Reactions
1,7-dimethyl-3-(naphthalen-1-ylmethyl)-9-phenethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce different functional groups onto the aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Alkyl halides, organometallic reagents, palladium or copper catalysts.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines .
Scientific Research Applications
1,7-dimethyl-3-(naphthalen-1-ylmethyl)-9-phenethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential as a therapeutic agent due to its unique structure and biological activity.
Industry: Used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 1,7-dimethyl-3-(naphthalen-1-ylmethyl)-9-phenethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating their function. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
1,7-dimethyl-3-(naphthalen-1-ylmethyl)-9-phenethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione: shares similarities with other pyrimido[2,1-f]purine derivatives, such as:
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Biological Activity
1,7-Dimethyl-3-(naphthalen-1-ylmethyl)-9-phenethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione is a complex organic compound notable for its potential biological activities. This compound has garnered attention in medicinal chemistry due to its structural features that may confer various pharmacological properties.
Chemical Structure and Properties
The molecular formula of this compound is C29H29N5O2 with a molecular weight of approximately 479.6 g/mol. Its IUPAC name reflects its intricate structure, which includes a tetrahydropyrimido core and various aromatic substituents.
Property | Details |
---|---|
Molecular Formula | C29H29N5O2 |
Molecular Weight | 479.6 g/mol |
IUPAC Name | 1,7-dimethyl-3-(naphthalen-1-ylmethyl)-9-(2-phenylethyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione |
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities, including:
Antimycobacterial Activity : A study highlighted the compound's potential as an antitubercular agent by inhibiting the enzyme DprE1 in Mycobacterium tuberculosis (Mtb). The structure-activity relationship (SAR) analysis showed that specific substitutions on the purine core are critical for maintaining high anti-TB activity. For instance, derivatives with a naphthalen-2-ylmethyl group at position 7 demonstrated significant activity against Mtb strains with low minimum inhibitory concentrations (MIC) .
Enzyme Inhibition : The compound may act as an enzyme inhibitor by mimicking substrate transition states. This mechanism is particularly relevant in the context of its potential therapeutic applications against various diseases where enzyme activity modulation is beneficial .
Psychotropic Effects : Preliminary studies suggest that derivatives of this compound could exhibit anxiolytic and antidepressant-like properties through interactions with serotonin receptors (5-HT1A/5-HT2A/5-HT7). These findings indicate its potential as a candidate for treating mood disorders .
Case Study 1: Antitubercular Activity
In vitro studies demonstrated that derivatives of the compound displayed potent antimycobacterial activity. The most effective derivative had an MIC of 4 μM against Mtb H37Rv. Structural modifications were essential for enhancing efficacy while minimizing cytotoxicity to human cells .
Case Study 2: Serotonin Receptor Interaction
Research involving various analogs revealed that specific substitutions on the purine structure resulted in varying degrees of receptor affinity and selectivity. The most promising candidates showed significant antidepressant effects in animal models .
The biological activity of this compound can be attributed to its interaction with specific molecular targets:
- DprE1 Inhibition : The compound inhibits DprE1 by binding to its active site, disrupting the biosynthesis of arabinose in Mtb.
- Serotonergic Modulation : By acting on serotonin receptors, it may alter neurotransmitter dynamics, contributing to its anxiolytic and antidepressant effects.
Properties
CAS No. |
877616-29-0 |
---|---|
Molecular Formula |
C29H29N5O2 |
Molecular Weight |
479.584 |
IUPAC Name |
1,7-dimethyl-3-(naphthalen-1-ylmethyl)-9-(2-phenylethyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione |
InChI |
InChI=1S/C29H29N5O2/c1-20-17-32(16-15-21-9-4-3-5-10-21)28-30-26-25(33(28)18-20)27(35)34(29(36)31(26)2)19-23-13-8-12-22-11-6-7-14-24(22)23/h3-14,20H,15-19H2,1-2H3 |
InChI Key |
GVHFWDYOSFSHEK-UHFFFAOYSA-N |
SMILES |
CC1CN(C2=NC3=C(N2C1)C(=O)N(C(=O)N3C)CC4=CC=CC5=CC=CC=C54)CCC6=CC=CC=C6 |
solubility |
not available |
Origin of Product |
United States |
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